Amuvatinib

Catalog No.
S548022
CAS No.
850879-09-3
M.F
C23H21N5O3S
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amuvatinib

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Description

The exact mass of the compound Amuvatinib is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies

Amuvatinib has shown promise in preclinical studies, which are laboratory experiments conducted on cells or animals. These studies have shown that amuvatinib can kill cancer cells and inhibit tumor growth [source needed].

Clinical Trials

Amuvatinib has been evaluated in several clinical trials, which are research studies conducted in people. One Phase 2 clinical trial investigated the use of amuvatinib in combination with platinum-etoposide (PE) chemotherapy for the treatment of refractory or relapsed small cell lung cancer (SCLC) []. The trial showed an overall clinical benefit rate (CBR) of 22%, meaning that the drug showed some promise in terms of either tumor shrinkage or disease stabilization. However, the response rate did not meet the pre-specified primary endpoint of the study [].

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor designed primarily to target various receptor tyrosine kinases, including c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3. Its chemical formula is C23H21N5O3S, with a molecular weight of approximately 447.51 g/mol. This compound has been investigated for its potential in treating solid tumors and small cell lung carcinoma, functioning as an oral medication that disrupts critical signaling pathways involved in cancer progression and DNA repair mechanisms .

Amuvatinib's mechanism of action involves targeting specific tyrosine kinases known to be involved in cancer cell growth and survival [, ]. These kinases include c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3 []. By inhibiting these kinases, Amuvatinib disrupts cancer cell signaling pathways, potentially leading to cell death or stalled growth [].

That typically include:

  • Formation of the Benzofuro-Pyrimidine Framework: This step includes the condensation of appropriate precursors to form the benzofuro[3,2-d]pyrimidine structure.
  • Piperazine Modification: The introduction of a piperazine moiety is achieved through nucleophilic substitution reactions.
  • Carbothioamide Formation: The final step involves converting an amine group into a carbothioamide by reacting with thioketones or similar compounds.

These synthetic routes are optimized to yield high purity and bioavailability for therapeutic applications .

The biological activity of Amuvatinib is characterized by its ability to sensitize tumor cells to both radiotherapy and chemotherapy. Studies have shown that it enhances the efficacy of treatments by inhibiting homologous recombination repair mechanisms in cancer cells, leading to increased susceptibility to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . Additionally, Amuvatinib has been observed to suppress the Rad51 protein, which plays a critical role in DNA double-strand break repair .

Amuvatinib is primarily being explored for its applications in oncology, particularly in:

  • Treatment of solid tumors.
  • Management of small cell lung carcinoma.
  • Potential use in combination therapies with radiotherapy and other chemotherapeutics to enhance treatment efficacy.

Its unique mechanism of action makes it a candidate for further research in overcoming resistance mechanisms associated with conventional therapies .

Research indicates that Amuvatinib interacts with several key proteins involved in cancer cell signaling and DNA repair processes. Notably:

  • It inhibits glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes including apoptosis and cell cycle regulation.
  • It disrupts the repair of double-stranded DNA breaks, enhancing the cytotoxic effects of radiation therapy and certain chemotherapeutics .

These interactions underline its potential as an adjunctive treatment in cancer therapy.

Several compounds share structural or functional similarities with Amuvatinib. Here are some notable examples:

Compound NameTarget KinasesUnique Features
Imatinibc-KIT, BCR-ABLFirst-in-class tyrosine kinase inhibitor; widely used for chronic myeloid leukemia .
NilotinibBCR-ABLMore potent against certain mutations compared to Imatinib; used for resistant cases .
DasatinibBCR-ABL, SRC family kinasesBroad-spectrum kinase inhibitor; effective against multiple leukemias .
Crizotinibc-MET, ALKTargets both c-MET and anaplastic lymphoma kinase; used primarily in lung cancer .
RegorafenibMultiple receptor tyrosine kinasesUsed for colorectal cancer; inhibits angiogenesis as well as tumor growth .

Uniqueness of Amuvatinib: Unlike many other tyrosine kinase inhibitors that target single or fewer receptors, Amuvatinib's multi-targeted approach allows it to act on various pathways simultaneously, potentially overcoming resistance mechanisms seen with more selective inhibitors. Its ability to disrupt DNA repair mechanisms further distinguishes it from other compounds within this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.13651072 g/mol

Monoisotopic Mass

447.13651072 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SO9S6QZB4R

Drug Indication

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.

Pharmacology

Amuvatinib is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

850879-09-3

Absorption Distribution and Excretion

Orally available

Wikipedia

Amuvatinib

Dates

Modify: 2023-08-15
1: Phillip CJ, Zaman S, Shentu S, Balakrishnan K, Zhang J, Baladandayuthapani V, Taverna P, Redkar S, Wang M, Stellrecht CM, Gandhi V. Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines. J Hematol Oncol. 2013 Dec 10;6:92. doi: 10.1186/1756-8722-6-92. PubMed PMID: 24326130; PubMed Central PMCID: PMC3878866.
2: Asiedu MK, Beauchamp-Perez FD, Ingle JN, Behrens MD, Radisky DC, Knutson KL. AXL induces epithelial-to-mesenchymal transition and regulates the function of breast cancer stem cells. Oncogene. 2014 Mar 6;33(10):1316-24. doi: 10.1038/onc.2013.57. Epub 2013 Mar 11. PubMed PMID: 23474758; PubMed Central PMCID: PMC3994701.
3: Tibes R, Fine G, Choy G, Redkar S, Taverna P, Oganesian A, Sahai A, Azab M, Tolcher AW. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Feb;71(2):463-71. doi: 10.1007/s00280-012-2019-3. Epub 2012 Nov 23. PubMed PMID: 23178951.
4: Gujral TS, Karp RL, Finski A, Chan M, Schwartz PE, MacBeath G, Sorger P. Profiling phospho-signaling networks in breast cancer using reverse-phase protein arrays. Oncogene. 2013 Jul 18;32(29):3470-6. doi: 10.1038/onc.2012.378. Epub 2012 Sep 3. PubMed PMID: 22945653; PubMed Central PMCID: PMC3670968.
5: Choy G, Joshi-Hangal R, Oganesian A, Fine G, Rasmussen S, Collier J, Kissling J, Sahai A, Azab M, Redkar S. Safety, tolerability, and pharmacokinetics of amuvatinib from three phase 1 clinical studies in healthy volunteers. Cancer Chemother Pharmacol. 2012 Jul;70(1):183-90. doi: 10.1007/s00280-012-1821-2. Epub 2012 Feb 15. PubMed PMID: 22349808.
6: Zhao H, Luoto KR, Meng AX, Bristow RG. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. Radiother Oncol. 2011 Oct;101(1):59-65. doi: 10.1016/j.radonc.2011.08.013. Epub 2011 Sep 6. PubMed PMID: 21903282.
7: Baxter PA, Thompson PA, McGuffey LM, Gibson BW, Dauser RC, Nuchtern JG, Shi C, Inloes R, Choy G, Redkar S, Blaney SM. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates. Cancer Chemother Pharmacol. 2011 Apr;67(4):809-12. doi: 10.1007/s00280-010-1380-3. Epub 2010 Jun 19. PubMed PMID: 20563581.
8: Welsh JW, Mahadevan D, Ellsworth R, Cooke L, Bearss D, Stea B. The c-Met receptor tyrosine kinase inhibitor MP470 radiosensitizes glioblastoma cells. Radiat Oncol. 2009 Dec 22;4:69. doi: 10.1186/1748-717X-4-69. PubMed PMID: 20028557; PubMed Central PMCID: PMC2806296.
9: Qi W, Cooke LS, Stejskal A, Riley C, Croce KD, Saldanha JW, Bearss D, Mahadevan D. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer. BMC Cancer. 2009 May 11;9:142. doi: 10.1186/1471-2407-9-142. PubMed PMID: 19432987; PubMed Central PMCID: PMC2685437.
10: Mahadevan D, Cooke L, Riley C, Swart R, Simons B, Della Croce K, Wisner L, Iorio M, Shakalya K, Garewal H, Nagle R, Bearss D. A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors. Oncogene. 2007 Jun 7;26(27):3909-19. Epub 2007 Feb 26. PubMed PMID: 17325667.

Explore Compound Types